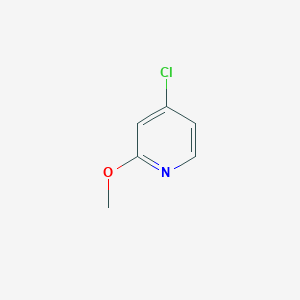

4-Chloro-2-methoxypyridine

Description

Contextual Significance within Heterocyclic Chemistry

4-Chloro-2-methoxypyridine is a substituted pyridine (B92270) derivative that holds a significant position in the field of heterocyclic chemistry. Its structure, featuring both an electron-withdrawing chlorine atom and an electron-donating methoxy (B1213986) group on the pyridine ring, creates a unique electronic landscape. This arrangement of functional groups allows for a nuanced modulation of the compound's reactivity and stability, making it a valuable subject for both theoretical and practical investigations in organic synthesis. chemimpex.com The study of such substituted pyridines contributes to a deeper understanding of substituent effects on the electronic properties and chemical behavior of aromatic heterocyclic systems.

Overview of Research Trajectories for Pyridine Derivatives

Pyridine and its derivatives are fundamental building blocks in a multitude of chemical and industrial applications. The global market for pyridine derivatives is experiencing robust growth, driven by their extensive use in the agrochemical and pharmaceutical sectors. lucintel.comgrandviewresearch.com Research is increasingly focused on the development of novel pyridine-based compounds for pharmaceuticals, including treatments for a wide array of conditions such as cancer and infectious diseases. marketresearchfuture.commordorintelligence.com Furthermore, there is a growing trend towards the use of pyridine derivatives in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and in the development of more effective and selective herbicides and pesticides. lucintel.comgrandviewresearch.commarketresearchfuture.com The shift towards green chemistry is also influencing the synthesis of pyridine derivatives, with a growing emphasis on sustainable and environmentally friendly production methods. lucintel.com

Rationale for Comprehensive Academic Investigation of this compound

The specific arrangement of chloro and methoxy groups on the pyridine ring makes this compound a versatile reagent and a key intermediate in the synthesis of more complex molecules. chemimpex.com Its unique reactivity profile, stemming from the interplay of its functional groups, allows for its participation in a variety of chemical transformations, including nucleophilic substitution reactions. chemimpex.com This adaptability makes it a valuable tool for chemists aiming to construct intricate molecular architectures. chemimpex.com Consequently, this compound is a subject of significant academic interest due to its utility in biochemical research and as a building block in the development of new pharmaceuticals and agrochemicals. chemimpex.comscbt.com

II. Synthesis and Reactivity of this compound

Established Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various routes. One common approach involves the chlorination of a corresponding pyridine precursor. For instance, 4-chloro-3-methoxy-2-methylpyridine (B28138) can be synthesized from 3-methoxy-2-methyl-4-pyranone by reaction with excess phosphorus oxychloride. google.com Another example is the synthesis of 4-(chloromethyl)-2-methoxypyridine (B1591422) hydrochloride, which is typically derived from 4-(hydroxymethyl)-2-methoxypyridine through treatment with thionyl chloride.

Key Chemical Reactions and Transformations

This compound and its analogs undergo a variety of chemical reactions, making them versatile intermediates. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. chemimpex.com For example, 4-(chloromethyl)-2-methoxypyridine hydrochloride can undergo substitution reactions with nucleophiles like amines or thiols. Furthermore, these compounds can participate in oxidation and reduction reactions. The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group. An example of oxidation is the conversion of 2-(p-chlorobenzyl)pyridine to 4-chloro-2-pyridinecarbaldehyde using potassium permanganate.

III. Spectroscopic and Physicochemical Characterization

Spectroscopic Data (NMR, IR, MS)

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. For instance, in the 1H-NMR spectrum of 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile, distinct signals are observed for the aromatic protons and the methoxy protons. mdpi.com The chemical shifts and coupling constants provide valuable information about the electronic environment of the protons. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For example, the IR spectrum of 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile shows a characteristic absorption band for the nitrile (-CN) group. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For example, the molecular weight of this compound is 143.57 g/mol , corresponding to the molecular formula C6H6ClNO. scbt.com

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are influenced by their molecular structure. For instance, the hydrochloride salt of 4-(chloromethyl)-2-methoxypyridine is utilized to enhance its stability and solubility for synthetic applications. The presence of both a halogen and a methoxy group on the pyridine ring affects properties such as polarity, boiling point, and melting point.

IV. Applications in Academic and Industrial Research

Role as a Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of a wide range of more complex organic molecules. chemimpex.com Its ability to undergo various chemical transformations makes it a valuable starting material or intermediate in multi-step synthetic pathways. chemimpex.com For example, it can be used to synthesize derivatives like 2-(2′,4′-difluorophenyl)-4-methoxypyridine. sigmaaldrich.com

Intermediate in the Synthesis of Biologically Active Molecules

The pyridine scaffold is a common feature in many biologically active compounds. This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com They are utilized in the development of anti-inflammatory and anti-cancer drugs, as well as herbicides and fungicides. chemimpex.com For instance, derivatives of 4-chloro-3-methoxypyridine-2-carboxylic acid have been studied for their potential antimicrobial properties.

Structure

2D Structure

Propriétés

IUPAC Name |

4-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDUQQXDOAPXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627204 | |

| Record name | 4-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72141-44-7 | |

| Record name | 4-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Chloro 2 Methoxypyridine

Established Synthetic Pathways and Chemical Transformations

The conversion of pyranone or pyridone scaffolds into chlorinated pyridine (B92270) derivatives is a common and effective strategy. This approach leverages readily available starting materials and powerful chlorinating agents to achieve the desired molecular architecture.

A notable synthetic route for preparing chlorinated methoxypyridines involves a multi-step process starting from a pyranone derivative. This pathway is characterized by a ring transformation reaction where a pyranone is converted into a pyridine ring, which is subsequently chlorinated.

A key synthesis method for compounds structurally related to 4-chloro-2-methoxypyridine, such as 4-chloro-3-methoxy-2-methylpyridine (B28138), employs 3-methoxy-2-methyl-4-pyranone as the primary starting material. google.comscispace.com This pyranone can be synthesized via the methylation of maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one). evitachem.com The synthesis often proceeds by first converting the pyranone into the corresponding pyridone, 3-methoxy-2-methyl-4(1H)-pyridone, through ammoniation. google.comgoogle.com This pyridone intermediate is then the direct precursor for the chlorination step.

Phosphorus oxychloride (POCl₃) is a widely used and potent reagent for converting hydroxypyridines (or their tautomeric pyridone forms) into chloropyridines. wikipedia.orgchempanda.com In the synthesis of 4-chloro-3-methoxy-2-methylpyridine, 3-methoxy-2-methyl-4(1H)-pyridone is treated with phosphorus oxychloride. google.comprepchem.com The reaction is typically conducted using an excess of phosphorus oxychloride, which can serve as both the reactant and the solvent. google.comscispace.com The mixture is often heated to reflux to ensure the completion of the reaction. prepchem.com For instance, one procedure involves suspending the pyridone in POCl₃ and refluxing for several hours. prepchem.com Another patented method specifies an addition reaction temperature of 80-90°C. google.com

Table 1: Reaction Conditions for Chlorination with Phosphorus Oxychloride

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Precursor | 3-methoxy-2-methyl-4(1H)-pyridone | google.comprepchem.com |

| Reagent | Phosphorus Oxychloride (POCl₃) | google.comscispace.comprepchem.com |

| Reagent Role | Reactant and Solvent | google.comscispace.com |

Following the chlorination and subsequent treatment with DMF, the reaction mixture contains the desired chlorinated pyridine intermediate. This intermediate is then subjected to hydrolysis, typically by carefully adding the mixture to ice water. google.comscispace.com This step hydrolyzes any remaining reactive species and precipitates the crude product. The pH of the aqueous solution is then adjusted to be alkaline (pH 8-12) using a base like potassium carbonate or sodium hydroxide (B78521), which facilitates the extraction of the product into an organic solvent such as chloroform (B151607) or dichloromethane (B109758). google.comgoogle.comprepchem.com

Purification of the final product is commonly achieved through column chromatography on silica (B1680970) gel. prepchem.com Alternatively, purification can involve washing the crude product with organic solvents, followed by filtration and drying. google.com The final product, such as 4-chloro-3-methoxy-2-methylpyridine, has been isolated as a light brown oil. prepchem.com

Table 2: Hydrolysis and Purification Parameters

| Step | Technique/Reagent | Details | Source(s) |

|---|---|---|---|

| Hydrolysis | Ice Water | Quenches reaction | google.comscispace.com |

| pH Adjustment | Potassium Carbonate / NaOH | pH 8-12 | google.comprepchem.com |

| Extraction | Chloroform / Dichloromethane | Separation of product | google.comprepchem.com |

| Purification | Column Chromatography | Silica gel | prepchem.com |

The introduction of a chlorine atom onto a pyridine ring is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. Direct chlorination of the parent pyridine ring with molecular chlorine is possible but often requires severe conditions and can lead to mixtures of products, including polychlorinated species. wikipedia.orggoogle.comabertay.ac.uk

A more controlled and widely used method involves the chlorination of activated pyridine precursors, such as hydroxypyridines or pyridine N-oxides. wikipedia.orgchempanda.com Hydroxypyridines, which exist in equilibrium with their pyridone tautomers, are readily converted to their corresponding chloropyridines using chlorinating agents like phosphorus oxychloride or phosphorus pentachloride. wikipedia.org This was the original method for preparing 2-chloropyridine (B119429) from 2-hydroxypyridine. wikipedia.orgchempanda.com This type of reaction is highly relevant to the synthesis of this compound from a pyridone precursor, as it involves the replacement of a hydroxyl (or oxo) group at the 4-position with a chlorine atom. Similarly, pyridine N-oxides can be chlorinated, often providing different regioselectivity compared to the direct chlorination of pyridine itself. wikipedia.org

Methoxylation Strategies

Methoxylation, the introduction of a methoxy (B1213986) group (-OCH3), is a key step in the synthesis of this compound and its analogs.

One common approach involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyridine ring with a methoxide (B1231860) source. For instance, in the synthesis of related methoxypyridine derivatives, sodium methoxide is used to displace a bromine atom from 2,6-dibromo-3-aminopyridine in a reaction carried out in 1,4-dioxane. nih.gov Similarly, the synthesis of 3,5-dimethyl-4-methoxypyridine-1-oxide is achieved through the methoxylation of 3,5-dimethyl-4-nitropyridine-1-oxide using sodium hydroxide and methanol. rasayanjournal.co.in

Another strategy involves the O-alkylation of a corresponding hydroxypyridine. While not directly for this compound, the synthesis of various 2-methoxypyridine (B126380) derivatives starts with the O-alkylation of a 4-hydroxypyridine (B47283) precursor. researchgate.net In some cases, a chlorination step may precede or follow the methoxylation. For example, the synthesis of 4-chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone using phosphorus oxychloride. prepchem.com

The reaction conditions for methoxylation can vary. For the synthesis of 2-chloro-4-iodo-6-methoxypyridine, the process starts with 2-chloro-6-methoxypyridine, indicating that the methoxy group is already in place before further functionalization.

Table 1: Methoxylation Strategies and Conditions

| Starting Material | Reagents | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 2,6-dibromo-3-aminopyridine | Sodium methoxide, 1,4-dioxane | 6-bromo-2-methoxy-3-aminopyridine | Reflux | nih.gov |

| 3,5-Dimethyl-4-nitropyridine-1-oxide | Sodium hydroxide, methanol | 3,5-Dimethyl-4-methoxypyridine-1-oxide | - | rasayanjournal.co.in |

| 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride | 4-chloro-3-methoxy-2-methylpyridine | Reflux | prepchem.com |

Multi-step Synthetic Sequences Leading to Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences that build upon the core pyridine structure. These sequences are designed to introduce a variety of functional groups, leading to a diverse range of compounds with potential applications in pharmaceuticals and materials science.

A common strategy involves the initial synthesis of a substituted pyridine ring followed by a series of functional group interconversions. For example, a multi-step synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride starts with maltol. google.comgoogle.com The process includes methylation, ammonification, chlorination to form a 4-chloro-3-methoxy-2-methylpyridine intermediate, oxidation, and then further substitutions and reactions to arrive at the final product. google.comgoogle.com

Another illustrative sequence leads to 4-(chloromethyl)-2-methoxypyridine (B1591422) hydrochloride. This process can begin with the oxidation of 2-(p-chlorobenzyl)pyridine to 4-chloro-2-pyridinecarbaldehyde, followed by reduction to the corresponding alcohol, and subsequent chlorination.

Derivatives can also be created through cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes allow for the selective introduction of aryl or alkyl groups at specific positions on the pyridine ring. nih.gov This enables the synthesis of a wide array of substituted pyridine derivatives.

Visible-light-induced reactions are also emerging as a powerful tool. A visible-light-induced C-P bond forming reaction has been developed for the synthesis of P-chiral heteroaryl phosphine (B1218219) oxides, starting from chloro-substituted pyridines. rsc.org

Table 2: Examples of Multi-step Synthetic Sequences

| Starting Material | Key Intermediates | Final Product | Key Reactions | Reference |

|---|---|---|---|---|

| Maltol | 3-methoxy-2-methyl-pyrokomane, 4-chloro-3-methoxy-2-methyl-pyridine | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Methylation, ammonification, chlorination, oxidation, methoxylation, isomerization, chlorination | google.comgoogle.com |

| 2-(p-Chlorobenzyl)pyridine | 4-Chloro-2-pyridinecarbaldehyde | 4-(Chloromethyl)-2-methoxypyridine hydrochloride | Oxidation, reduction, chlorination | |

| 2,4-dichloropyridines | - | C4-substituted pyridines | Palladium-catalyzed cross-coupling | nih.gov |

| 2-chloropyridine | - | P-chiral heteroaryl phosphine oxides | Visible-light-induced C-P bond formation | rsc.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the synthesis of this compound and its derivatives, where green chemistry principles are being increasingly applied to minimize environmental impact and improve process efficiency.

Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of reaction conditions that are less harmful to the environment. This often involves the use of safer solvents, catalysts, and reagents.

In the synthesis of related pyridine derivatives, efforts have been made to move away from hazardous solvents. For example, a method for producing 4-chloro-2-methylthiopyrimidines utilizes hydrocarbon or ether solvents instead of halogenated solvents. google.com Another approach describes a solvent- and catalyst-free method for the direct benzylic addition of azaarenes and aldehydes, highlighting a move towards neat reaction conditions. beilstein-journals.org

The use of visible-light-induced transformations is also considered an environmentally benign strategy for constructing complex molecules. rsc.org Furthermore, methods have been developed that are described as "green" and "environment-friendly," with mild reaction conditions. scispace.com For instance, the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide has been achieved using a phosphotungstic acid solution as a catalyst for oxidation with hydrogen peroxide, which is considered a greener alternative. google.compatsnap.com

Process Optimization for Reduced Waste Generation

Minimizing waste is a cornerstone of green chemistry. This is achieved through process optimization, which can involve reducing the number of synthetic steps, recycling reagents, and designing reactions that produce fewer byproducts.

One patented method for synthesizing 4-chloro-3-methoxy-2-methyl-4-pyridine highlights a process that significantly reduces the generation of acid liquor wastewater. scispace.com This is accomplished by treating excess phosphorus oxychloride with DMF to create a Vilsmeier reagent as a byproduct, which can then be used in other reactions. google.comscispace.com This approach not only simplifies the technical process but also avoids the neutralization of excess phosphorus oxychloride with water, which would generate a large amount of wastewater. google.com

Another example of process optimization is a synthesis method for 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride that is carried out without the isolation of intermediates from the first and second steps. rasayanjournal.co.in This telescoping of reaction steps improves productivity and reduces the use of solvents. rasayanjournal.co.in The process also generates ammonium (B1175870) sulfate (B86663) as a recyclable and salable byproduct, further reducing waste. rasayanjournal.co.in

Atom Economy and Sustainability Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy means that less waste is generated.

The development of atom-economical synthetic routes is a key goal in green chemistry. For example, a method for synthesizing imidazo[1,2-a]pyridines is described as an effective atom economy procedure. acs.org Similarly, a solvent- and catalyst-free synthesis of 2-(pyridin-2-yl)ethanols is highlighted as a highly atom-economical pathway. beilstein-journals.org

Sustainability in chemical synthesis also involves considering the entire lifecycle of a product, from the sourcing of raw materials to the disposal of waste. The use of renewable starting materials and the design of biodegradable products are important aspects of this. While specific details on the lifecycle analysis of this compound synthesis are not extensively available in the provided search results, the move towards greener reaction conditions and waste reduction are clear indicators of a shift towards more sustainable practices in the chemical industry.

Advanced Synthetic Techniques and Innovations

The field of organic synthesis is constantly evolving, with new techniques and innovations being developed to improve efficiency, selectivity, and sustainability.

One area of innovation is the use of advanced catalytic systems. For example, a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote the cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This represents a significant advancement in controlling the regioselectivity of such reactions.

Another innovative approach is the use of visible-light photochemistry. A visible-light-induced C-P bond forming reaction has been developed for the synthesis of P-chiral heteroaryl phosphine oxides, which can be performed in the absence of a transition metal or photoredox catalyst. rsc.org

Flow chemistry is also gaining traction as an advanced synthetic technique. Continuous flow reactors are being used for the large-scale synthesis of related compounds like 4-(chloromethyl)-2-methoxypyridine hydrochloride to enhance yield and reproducibility.

These advanced techniques offer several advantages over traditional batch methods, including improved heat and mass transfer, better reaction control, and enhanced safety. The application of these innovations to the synthesis of this compound and its derivatives holds the potential for more efficient, selective, and sustainable manufacturing processes.

Industrial Scale Synthesis and Optimization

The production of pyridine derivatives on an industrial scale requires robust, cost-effective, and high-yield synthetic routes. Optimization of these processes focuses on maximizing product purity while minimizing waste and operational complexity.

The industrial synthesis of compounds structurally related to this compound, such as intermediates for pharmaceuticals like Pantoprazole, provides insight into large-scale production methods. A common strategy involves the chlorination of a corresponding pyridone or pyridine-N-oxide precursor.

For example, the synthesis of 4-chloro-3-methoxy-2-methylpyridine often utilizes phosphorus oxychloride as both a reagent and a solvent to convert a 3-methoxy-2-methyl-4(1H)-pyridone intermediate into the desired chlorinated product. One patented method describes treating excess phosphorus oxychloride with dimethylformamide (DMF) to reduce the generation of acidic wastewater, thereby improving the process's environmental footprint and increasing the product yield.

Another key reaction in industrial synthesis is oxidation. The preparation of pyridine-N-oxides, which can be precursors to methoxypyridines, is often achieved using hydrogen peroxide. patsnap.com

Optimizing purity and yield is a primary goal in industrial chemical production. For pyridine derivatives, several strategies are employed.

In a patented process for preparing high-purity 4-chloro-2-pyridinecarboxylate hydrochloride, a multi-step synthesis starting from 2-methyl-4-nitropyridine-N-oxide was developed. By carefully controlling reaction conditions, including temperature and reaction time at each step, a total yield of 36.8% with a purity of 99.8% (as measured by HPLC) was achieved.

In oxidation reactions using hydrogen peroxide to form N-oxides, the rate of addition and concentration of the peroxide are critical parameters. A method for synthesizing 4-chloro-3-methoxy-2-methylpyridine-N-oxide highlights that a controlled, slow addition of 35% hydrogen peroxide ensures the reaction is mild, the oxidation efficiency is optimal, and the yield and purity of the product are improved. patsnap.com This controlled process minimizes the risk of runaway reactions and unwanted side products. patsnap.com

Table 2: Industrial Synthesis Parameters for Related Pyridine Derivatives

| Process Step | Reagents | Key Optimization Parameter | Reported Outcome |

|---|---|---|---|

| Chlorination | Phosphorus oxychloride, DMF | Treatment of excess POCl₃ with DMF | Reduced acidic waste, improved yield. |

| Oxidation | Hydrogen peroxide (35%), Phosphotungstic acid catalyst | Controlled dropping rate of H₂O₂ (50-65 parts by weight/hour) | Mild reaction, improved yield and purity. patsnap.com |

| Multi-step Synthesis | Multiple intermediates | Optimization of temperature and time for each step | Total yield of 36.8%, Purity of 99.8% (HPLC). |

Iii. Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines. The electron-withdrawing character of the ring nitrogen activates the positions ortho and para to it for nucleophilic attack. In 4-Chloro-2-methoxypyridine, the chlorine atom at the C-4 position serves as a leaving group, facilitating these substitutions.

This compound readily reacts with a variety of nucleophiles, leading to the formation of diverse substituted pyridine (B92270) derivatives. The reaction generally proceeds under basic conditions, which are required to generate the active nucleophile.

Common nucleophiles include:

Amines: Both primary and secondary amines, including aliphatic and cyclic amines, can displace the chloride to form 4-aminopyridine (B3432731) derivatives. These reactions are crucial for synthesizing compounds with potential biological activity. researchgate.netresearchgate.net

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to yield 4-alkoxypyridine derivatives. These reactions are often carried out in the corresponding alcohol as the solvent.

Thiols: Thiolates can be employed to introduce sulfur-containing functionalities at the C-4 position, forming 4-thioether pyridines.

The table below summarizes typical SNAr reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | 4-(Piperidin-1-yl)-2-methoxypyridine |

| Alkoxide | Sodium Methoxide | 2,4-Dimethoxypyridine |

| Thiol | Sodium Thiophenoxide | 2-Methoxy-4-(phenylthio)pyridine |

| Cyanide | Sodium Cyanide | 2-Methoxypyridine-4-carbonitrile |

This table is illustrative and based on general reactivity patterns of chloropyridines.

The rate and regioselectivity of SNAr reactions on the pyridine ring are significantly influenced by the nature and position of its substituents.

Activating and Directing Effects: The pyridine nitrogen atom acts as a strong activating group for SNAr, stabilizing the negatively charged intermediate formed during the reaction. tandfonline.com It directs nucleophilic attack to the C-2 (ortho) and C-4 (para) positions. With a leaving group at C-4, this compound is well-disposed for substitution at this site.

Steric Effects: While the methoxy (B1213986) group at C-2 is not exceptionally bulky, substituents on the nucleophile or additional groups on the pyridine ring can introduce steric hindrance, potentially slowing down the reaction rate. bath.ac.uk

The generally accepted mechanism for SNAr reactions on pyridines is a two-step addition-elimination process. pearson.com

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C-4), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pearson.com This step is typically the rate-determining step. researchgate.net The stability of this intermediate is crucial, and polar solvents can help to stabilize it. ntnu.no

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

Recent computational and kinetic isotope effect studies have introduced the possibility of a concerted (cSNAr) mechanism for some nucleophilic aromatic substitution reactions. acs.orgstrath.ac.uk In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate. The specific mechanism, whether stepwise or concerted, can depend on the nucleophile, the leaving group, and the substituents on the aromatic ring. acs.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an effective electrophilic partner in several of these transformations.

The Suzuki–Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate. This compound can be coupled with various aryl and heteroaryl boronic acids or their esters to produce 4-aryl-2-methoxypyridines.

These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govuwindsor.ca The choice of ligand is critical; bulky, electron-rich phosphines like XPhos often prove effective for coupling less reactive aryl chlorides. nih.gov

The table below provides examples of conditions used for Suzuki-Miyaura couplings involving chloropyridine substrates.

| Catalyst / Ligand | Base | Solvent | Temperature | Reference |

| Pd₂(dba)₃ / Triisopropylphosphite | KF | Dioxane | - | nih.gov |

| XPhos-Pd-G2 A | Cs₂CO₃ | Toluene/H₂O | 85 °C | nih.gov |

| Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | Elevated | researchgate.net |

This table presents conditions reported for the Suzuki-Miyaura coupling of various chloropyridines, which are applicable to this compound.

Beyond the Suzuki reaction, this compound is a potential substrate for other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by alkene insertion and β-hydride elimination to form a substituted alkene. uwindsor.cachempedia.info This reaction provides a pathway to introduce vinyl groups at the C-4 position of the pyridine ring. The reaction is often carried out in the presence of a base and a palladium catalyst, sometimes with phosphine ligands. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent. golden.comorganic-chemistry.org This reaction can be used to synthesize 4-alkynyl-2-methoxypyridines, which are valuable synthetic intermediates. researchgate.netresearchgate.net

Ligand Effects and Catalyst Optimization in Cross-Coupling

The efficiency and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the choice of ligands and the optimization of the catalyst system. In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the ligand's properties dictate the outcome by stabilizing the active metal species and influencing the energetics of the catalytic cycle. researchgate.net

The bulkiness of N-heterocyclic carbene (NHC) ligands, for instance, can promote the reaction in multiple ways. Steric repulsion within the palladium complex precursor can facilitate the formation of the active Pd(0) species. researchgate.net Furthermore, bulky ligands can engage in favorable intramolecular interactions, such as π–π and C–H/π stacking, with the aryl halide substrate during the oxidative addition step, thereby lowering the activation barrier of this rate-determining step. researchgate.net

In the context of dichlorinated pyridines, varying the amount of a ligand like triphenylphosphine (B44618) (PPh₃) relative to the palladium source can switch the site-selectivity of arylation. acs.org This highlights the critical role of the ligand-to-metal ratio in controlling which chlorine atom undergoes oxidative addition. For complex substrates like trichlorinated isomers, a "toolkit" approach involving a selection of sulfonated ligands and different bases has been employed to achieve site-selective cross-coupling. incatt.nl For example, a high selectivity for the activation of the chlorine at the 2-position (ortho) in di-chloroarenes was observed using the sSPhos ligand. incatt.nl The choice of base, such as switching from a carbonate to a phosphate, can also be crucial for promoting reactivity and achieving high yields in couplings like the Buchwald-Hartwig amination. incatt.nl

The development of active catalysts in situ is often a key optimization strategy. For large-scale syntheses, heating a mixture of a palladium source like Pd(OAc)₂ and a phosphine ligand can generate a more active and cost-effective catalyst compared to using air-sensitive and expensive pre-formed catalysts like Pd(PPh₃)₄. mdpi.com The solvent system also plays a vital role; it must be compatible with the catalyst, substrates, and the aqueous base, with mixtures like THF/diethoxymethane proving effective. mdpi.com

For the synthesis of heteroarylpyridines, 5-chloro-2-methoxy-4-pyridylboronic acid, derived from this compound, has been shown to participate in palladium-catalyzed cross-coupling reactions with various heteroaryl bromides. audreyli.com

Table 1: Ligand and Catalyst Systems in Cross-Coupling Reactions

| Catalyst System | Ligand Type | Substrate Type | Key Observation | Reference |

| Pd(OAc)₂ / PPh₃ | Phosphine | Dihalogenated pyridine | Ligand-to-metal ratio controls site-selectivity. | acs.org |

| Pd / sSPhos | Sulfonated Phosphine | Dichloroarenes | High selectivity for ortho-position activation. | incatt.nl |

| Pd / NHC | N-Heterocyclic Carbene | Aryl chlorides | Bulky ligands promote reaction via steric and electronic effects. | researchgate.net |

| Pd(OAc)₂ / PPh₃ (heated) | Phosphine | Aryl halides | In situ catalyst generation improves yield and cost-effectiveness. | mdpi.com |

Lithiation and Metalation Studies

The methoxy group in this compound can act as a directed metalation group (DMG), guiding lithiation to the adjacent ortho position. wikipedia.org A DMG functions by coordinating with the lithium reagent, thereby increasing the kinetic acidity of the nearby protons and directing deprotonation to that specific site. organic-chemistry.orgbaranlab.org The strength of this directing effect is influenced by the nature of the DMG, with ether groups like methoxy being recognized as effective directors. organic-chemistry.org

In pyridine systems, the presence of a DMG is often necessary to achieve regioselective lithiation, as nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring can be a competing reaction. uwindsor.ca The use of hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is a common strategy to favor deprotonation over addition. clockss.org

For 2-methoxypyridine (B126380), the methoxy group directs lithiation primarily to the C-3 position. arkat-usa.org However, the halogen substituent also influences the regioselectivity. The interplay between the directing effects of the methoxy group and the chloro group, along with the choice of lithiating agent and reaction conditions, determines the final site of metalation.

The regioselectivity of metalation on the this compound ring is a complex interplay of directing group effects, the nature of the base, and reaction conditions. While the 2-methoxy group strongly directs lithiation to the C-3 position, the chlorine at C-4 also exerts an electronic influence. arkat-usa.org

Studies on the related 2-methoxypyridine show that lithiation with BuLi-LiDMAE (lithium 2-dimethylaminoethanolate) can lead to deprotonation at C-6. acs.org This is attributed to the formation of lithium aggregates that coordinate with both the pyridine nitrogen and the C-2 methoxy group, delivering the butyl base to the C-6 position. acs.org In contrast, using LDA or LTMP on 2-methoxypyridine results in lithiation at the C-3 position, indicating that the choice of the lithium reagent is critical in determining the regiochemical outcome. nih.govacs.org

For 2-bromo-4-methoxypyridine, treatment with LTMP leads to lithiation at the C-3 position, directed by the methoxy group. arkat-usa.org In some cases, unexpected regioselectivities can arise from a "halogen dance" mechanism, where an initial lithiation is followed by intramolecular rearrangement to a more stable lithiated species. For instance, lithiation of 2,5-dibromo-4-methoxypyridine (B2608117) with LTMP for an extended period resulted in a regioisomer formed via a halogen dance. arkat-usa.org The choice of base is therefore crucial; using LDA for a shorter reaction time on the same substrate provided the desired C-3 lithiated product. arkat-usa.org

The use of mixed metal-amide bases, such as TMPMgCl·LiCl, can also lead to unusual regioselectivities in the metalation of substituted pyridines. znaturforsch.com

The mechanism of lithiation for substituted pyridines generally involves the formation of a complex between the lithium reagent and a heteroatom on the pyridine ring or a directing group. wikipedia.org This complex-induced proximity effect (CIPE) positions the base to deprotonate an adjacent proton. baranlab.org For this compound, the methoxy group is the primary directing group.

The process begins with the coordination of the organolithium reagent (e.g., n-BuLi or LDA) to the oxygen atom of the methoxy group. This brings the alkyl or amide base into close proximity with the C-3 proton, facilitating its abstraction and the formation of a 3-lithiated intermediate. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ether solvent like THF to ensure the stability of the organolithium species and prevent side reactions. clockss.org

Once the lithiated intermediate is formed in situ, it can be "trapped" by adding an electrophile. This results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C-3 position. A wide variety of electrophiles can be used, including aldehydes, ketones, carbon dioxide, and alkyl halides, leading to a diverse range of substituted pyridine derivatives. researchgate.net For example, lithiation of 5-chloro-2-methoxypyridine (B1587985) with LDA at -78°C, followed by reaction with triisopropyl borate, yields 5-chloro-2-methoxypyridyl-4-boronic acid. audreyli.com

In some cases, a mechanism involving pre-complexation of the lithium base near the H-6 proton, followed by the formation of a dilithio intermediate, has been proposed to explain the observed regioselectivity, particularly with lithium dialkylamides. acs.org

Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions. The N-oxide functionality is characterized by a coordinate covalent bond between the nitrogen and oxygen atoms (N⁺–O⁻). acs.org

Common methods for the N-oxidation of pyridines involve the use of peroxyacids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org Peracetic acid can be generated in situ by reacting hydrogen peroxide with acetic acid. google.com This method has been used for the oxidation of related substituted pyridines. google.comontosight.ai Another approach involves using hydrogen peroxide with a catalyst, such as methyltrioxorhenium (MTO) or phosphotungstic acid. arkat-usa.orgpatsnap.com The use of urea-hydrogen peroxide (UHP) adducts also provides an effective means for the N-oxidation of nitrogen heterocycles. organic-chemistry.org

The reaction conditions for N-oxide formation must be carefully controlled, as pyridines with certain substituents may be sensitive to the oxidizing environment. For instance, pyridines with alkyl groups tend to convert to N-oxides more completely than those with chlorine substituents. arkat-usa.org The choice of solvent and the presence of buffers can also impact the yield and purity of the resulting N-oxide. tandfonline.com

Selective Oxidation of Functional Groups

For this compound, the most susceptible site for oxidation is the pyridine nitrogen atom. This leads to the formation of the corresponding N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. ontosight.aipatsnap.com The presence of the N-oxide group can alter the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions.

The oxidation is typically achieved using common oxidizing agents like hydrogen peroxide or peroxy acids (e.g., peracetic acid) in a suitable solvent. ontosight.aipatsnap.com For instance, the synthesis of the related compound 4-chloro-3-methoxy-2-methylpyridine-N-oxide is accomplished by reacting the parent pyridine with hydrogen peroxide. patsnap.com This transformation highlights a general method applicable to substituted pyridines. ontosight.ai

Table 1: Selective Oxidation of Pyridine Derivatives

| Reactant | Reagent(s) | Product | Notes |

|---|---|---|---|

| 4-Chloro-3-methoxy-2-methylpyridine (B28138) | Hydrogen Peroxide, Phosphotungstic acid (catalyst) | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | The reaction is carried out in an aqueous medium, offering an environmentally friendly approach. patsnap.com |

Functional Group Interconversions and Derivatization

This compound is a valuable building block due to the distinct reactivity of its chloro and methoxy substituents, which allows for a wide range of functional group interconversions and the introduction of new moieties. chemimpex.com

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). thermofishersci.in This allows for its displacement by a variety of nucleophiles, including amines, and for its participation in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles at the C4 position. This reactivity is central to building more complex molecules. For example, palladium-catalyzed Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloropyridine with various primary and secondary amines. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of C-C bonds by coupling the chloro-substituent with aryl or heteroaryl boronic acids in the presence of a palladium catalyst. researchgate.netresearchgate.net This method is widely used to synthesize biaryl compounds. The reactivity of chloro-heterocycles in Suzuki coupling can be enhanced by the choice of appropriate ligands and reaction conditions. nih.govtcichemicals.com

Table 2: Representative Reactions Modifying the Chloro Substituent

| Reaction Type | Reactant(s) | Catalyst/Reagents | Product Type | Research Finding |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4-chloro-heterocycle, Amine | Pd-catalyst, Ligand (e.g., dialkylbiarylphosphine), Base | Aryl- or Heteroaryl-amine | Enables the synthesis of complex amines from chloropyridines under relatively mild conditions. organic-chemistry.orgmit.edu |

The methoxy group at the 2-position can be cleaved to unveil a hydroxyl group, leading to the formation of 4-chloro-2-hydroxypyridine, which exists in tautomeric equilibrium with 4-chloro-2(1H)-pyridone. This transformation is a key step in the synthesis of many biologically active compounds.

Several reagents are effective for this demethylation:

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

L-selectride: This bulky reducing agent has been shown to chemoselectively demethylate methoxypyridines in the presence of other aryl methyl ethers (anisoles). researchgate.netthieme-connect.com The reaction proceeds under reflux in THF. researchgate.net

Strong Acids: Reagents such as hydrobromic acid (HBr) or pyridinium (B92312) hydrochloride can also effect ether cleavage, often under heating. masterorganicchemistry.comgoogle.com

Table 3: Methods for Demethylation of the Methoxy Group

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, -78°C to rt | 4-Chloro-2-hydroxypyridine | A highly effective but moisture-sensitive reagent. |

| L-selectride | THF, reflux | 4-Chloro-2-hydroxypyridine | Offers good chemoselectivity for methoxypyridines over other ethers like anisole. researchgate.netthieme-connect.com |

New functional groups can be introduced onto the this compound ring system, either by substitution of the existing chlorine atom or by functionalizing one of the available C-H positions.

Cyanation via Chloro-Substitution: The chloro group can be displaced by a cyanide nucleophile to yield 2-methoxy-4-cyanopyridine. This transformation is typically achieved using a palladium-catalyzed cyanation reaction with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). umich.edu The use of specialized phosphine ligands can facilitate this reaction even with less reactive aryl chlorides. umich.edu

Halogenation at C5: An additional functional group can be installed at an unoccupied position on the pyridine ring. For example, this compound can undergo regioselective bromination at the 5-position using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). The resulting 5-bromo-4-chloro-2-methoxypyridine (B1592855) introduces a new handle for further synthetic modifications, such as cross-coupling reactions.

Table 4: Introduction of Additional Functional Groups

| Reaction Type | Reactant(s) | Reagent(s) | Product | Notes |

|---|---|---|---|---|

| Palladium-catalyzed Cyanation | This compound | Zn(CN)₂, Pd(OAc)₂, Ligand | 2-Methoxy-4-cyanopyridine | This reaction converts the chloro-substituent into a valuable carbonitrile group. umich.edu |

Iv. Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule. For 4-Chloro-2-methoxypyridine, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the three aromatic protons on the pyridine (B92270) ring.

The methoxy group (-OCH₃) protons typically appear as a sharp singlet in the upfield region, generally around 3.9-4.2 ppm. mdpi.com The three aromatic protons will exhibit specific splitting patterns due to spin-spin coupling. The proton at the C-6 position, being adjacent to the nitrogen atom, is expected to be the most downfield. The protons at C-3 and C-5 will have chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. Based on data from similar substituted pyridines, the expected chemical shifts and coupling patterns can be predicted. rsc.orgarkat-usa.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.7-6.9 | d | ~2.0-2.5 |

| H-5 | ~6.8-7.0 | dd | ~5.5-6.0, ~2.0-2.5 |

| H-6 | ~8.0-8.2 | d | ~5.5-6.0 |

| -OCH₃ | ~3.9-4.1 | s | N/A |

Note: Predicted values are based on analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

The carbon atom at C-2, bonded to both the electronegative nitrogen and the oxygen of the methoxy group, is expected to be the most downfield, typically appearing around 164-166 ppm. mdpi.comrsc.org The carbon at C-4, attached to the chlorine atom, will also be significantly downfield. The carbons at C-3, C-5, and C-6 will appear at chemical shifts characteristic of substituted pyridine rings. The methoxy carbon will resonate in the upfield region, typically around 54-56 ppm. mdpi.comarkat-usa.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~164-166 |

| C-3 | ~108-110 |

| C-4 | ~148-150 |

| C-5 | ~112-114 |

| C-6 | ~150-152 |

| -OCH₃ | ~54-56 |

Note: Predicted values are based on analysis of similar compounds and may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential information, 2D NMR techniques are often employed for unambiguous structural confirmation, especially in complex molecules. plos.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a correlation between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methoxy protons to the methoxy carbon). plos.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₆H₆ClNO), HRMS is crucial for confirming its molecular formula by distinguishing it from other compounds with the same nominal mass. arkat-usa.orgmdpi.com The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₆H₆³⁵ClNO | 143.0138 |

| [M+H]⁺ | C₆H₇³⁵ClNO | 144.0211 |

| [M]⁺ | C₆H₆³⁷ClNO | 145.0108 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nemi.gov It is widely used for the analysis of volatile and semi-volatile organic compounds, making it well-suited for this compound. thermofisher.comresearchgate.net

In a GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the column. As each component, such as this compound, elutes from the column, it enters the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrometer generates a mass spectrum that serves as a molecular fingerprint. This allows for both the qualitative identification and quantitative analysis of the compound, as well as the assessment of sample purity by detecting any potential impurities. nih.gov The mass spectrum would show the molecular ion peak and various fragment ions resulting from the breakdown of the molecule, which can help to confirm the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique instrumental in determining the molecular weight of polar compounds like this compound. In positive ion mode, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. Given the molecular formula C₆H₆ClNO, the monoisotopic mass is 143.0138 Da. uni.lu Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 144.0216.

This technique is widely used for reaction monitoring and characterization of pyridine derivatives. mdpi.com For instance, in the analysis of related compounds such as 4-(chloromethyl)-2-methoxypyridine (B1591422) hydrochloride, ESI-MS is employed to confirm the molecular ion peak and to study fragmentation patterns, which helps in structural confirmation. Similarly, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the elemental composition of the molecule. mdpi.com

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₇ClNO⁺ | 144.0216 |

This table is based on the theoretical isotopic mass of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The FTIR spectrum of a pyridine derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds. sigmaaldrich.com

For this compound, the IR spectrum is expected to display key peaks related to the pyridine ring, the C-Cl bond, and the C-O-C ether linkage. Studies on similar molecules, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, provide insight into the expected spectral regions for these vibrations. tandfonline.com The C-Cl stretching vibration typically appears in the fingerprint region, while C-O stretching and pyridine ring vibrations are found at higher wavenumbers.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-O-C (ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O-C (ether) | Symmetric Stretching | ~1040 |

| C=N / C=C (Pyridine ring) | Stretching | 1400 - 1600 |

This table represents typical wavenumber ranges for the indicated functional groups and is based on general IR correlation charts and data from related pyridine compounds. analis.com.myrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions. researchgate.net The substitution pattern on the pyridine ring significantly influences the wavelength of maximum absorption (λmax).

For pyridine itself, absorption bands are observed around 254-262 nm. researchgate.net In substituted 2-methoxypyridine (B126380) derivatives, absorption bands have been reported in the range of 335–345 nm. researchgate.net The presence of the methoxy group (an auxochrome) and the chlorine atom can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to unsubstituted pyridine. slideshare.net The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of different solvents on the electronic structure of the compound. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Pyridine Derivatives

| Compound | Transition Type | λmax (nm) |

|---|---|---|

| Pyridine | π → π, n → π | 254 - 262 |

This table provides examples of absorption maxima for related compounds to illustrate the expected spectral region for this compound. researchgate.netresearchgate.net

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for both the qualitative and quantitative analysis of this compound, as well as for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of this compound and related compounds. patsnap.comgoogle.com These techniques utilize a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

For pyridine derivatives, reverse-phase chromatography is common, typically employing a C18 column. rsc.org A gradient elution using a mixture of water and an organic solvent, such as acetonitrile, is often used to separate the target compound from impurities. rsc.org Detection is commonly achieved using a UV detector, set at a wavelength where the compound absorbs strongly, such as 254 nm. Additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and resolution. rsc.org

Table 4: Typical HPLC/UPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.05% TFA |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 - 40 °C |

This table outlines a general set of parameters for the analysis of pyridine derivatives by UPLC. rsc.org

Gas Chromatography (GC) is a valuable technique for analyzing volatile compounds and is often used to monitor the progress of reactions involving chloropyridines. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov

The selection of the column and temperature program is critical for achieving good separation. For similar compounds, a capillary column like a CBP-5 is used, with a temperature program that ramps from a lower temperature to a higher one to elute compounds with different boiling points. google.com

Table 5: Example GC Conditions for Analysis of a Chlorinated Pyrimidine

| Parameter | Description |

|---|---|

| Column | CBP-5, 0.25 mm inner diameter, 25 m length |

| Carrier Gas | Helium or Nitrogen |

| Injection Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 250 °C |

| Detector | FID or MS |

This table shows an example of GC conditions used for a related class of compounds, which could be adapted for this compound. google.com

For preparative scale purification, flash column chromatography is the method of choice. chemicalbook.com This technique is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through a column of stationary phase, typically silica (B1680970) gel. prepchem.comresearchgate.net

The crude reaction mixture containing this compound is loaded onto the column, and a solvent system (eluent) of increasing polarity is passed through it. A common eluent system for pyridine derivatives is a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or heptane. cam.ac.ukbeilstein-journals.org Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound. prepchem.com

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Chloromethyl)-2-methoxypyridine hydrochloride |

| 2-Chloro-6-methoxypyridine-4-carboxylic acid |

| Pyridine |

| Acetonitrile |

| Trifluoroacetic acid |

| Formic acid |

| 4-Chloro-2-methylthiopyrimidine |

| Ethyl acetate |

| Hexane |

Vi. Applications of 4 Chloro 2 Methoxypyridine in Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Chloro-2-methoxypyridine is a versatile intermediate in organic synthesis, particularly within the pharmaceutical sector. innospk.com Its structure, featuring a pyridine (B92270) ring with both a reactive chlorine atom and a methoxy (B1213986) group, allows chemists to construct more complex molecules. The chlorine atom is amenable to nucleophilic substitution reactions, and the methoxy group influences the electronic properties of the ring, making it a valuable precursor for active pharmaceutical ingredients (APIs). innospk.com

Precursor for Biologically Active Molecules

The unique chemical characteristics of this compound make it an important starting material for a variety of biologically active molecules. Its utility is not limited to pharmaceuticals; it also serves as an intermediate in the production of agrochemicals like pesticides and herbicides. innospk.com The stability and reactivity of the compound facilitate the synthesis of diverse structures with potential therapeutic applications.

Synthesis of Anti-inflammatory and Anti-cancer Drugs

While specific examples detailing the direct use of this compound in the synthesis of marketed anti-inflammatory or anti-cancer drugs are not prevalent in the reviewed literature, the broader class of pyridine derivatives is of immense importance in these therapeutic areas. The pyridine scaffold is a core component of many compounds designed as tubulin inhibitors for anti-cancer applications. nih.gov For instance, new trimethoxyphenyl pyridine derivatives have been synthesized and evaluated as potent anti-cancer agents that induce apoptosis. nih.gov Similarly, various anti-inflammatory drugs leverage the pyridine structure to achieve their therapeutic effects. nih.gov The chemical handles present on this compound make it a suitable candidate for derivatization to create novel compounds for screening in these disease areas. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been developed as inhibitors of cancer cell growth. mdpi.com

Synthesis of Pantoprazole Intermediates

Substituted chloropyridines are critical intermediates in the synthesis of proton pump inhibitors, a class of drugs used to treat acid-related gastrointestinal disorders. A key example is Pantoprazole. The industrial preparation of Pantoprazole relies on intermediates such as 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. manasalifesciences.comnih.govpatsnap.com The synthesis pathway for these intermediates often starts from substituted pyridones, which are then chlorinated. For example, the synthesis of the key intermediate 4-chloro-3-methoxy-2-methylpyridine (B28138) involves the chlorination of 3-methoxy-2-methyl-4-pyridone using reagents like phosphorus oxychloride. google.comgoogle.com this compound, as a structurally related chloromethoxypyridine, represents the same class of essential building blocks used in these multi-step synthetic processes.

Development of γ-Secretase Modulators

In a specific research endeavor, scientists incorporated a methoxypyridine motif into a tetracyclic GSM scaffold. nih.govnih.gov This structural modification led to the creation of a new series of compounds with improved potency in reducing Aβ42 levels and better drug-like properties, such as enhanced aqueous solubility. nih.govnih.gov In vivo pharmacokinetic studies showed that several of these new methoxypyridine-derived compounds were capable of crossing the blood-brain barrier. One particular compound from this series demonstrated a significant reduction of Aβ42 levels in both the plasma and brain of transgenic mouse models of Alzheimer's disease. nih.gov

| Compound Feature | Research Observation | Significance in Drug Development | Source |

|---|---|---|---|

| Scaffold Modification | Insertion of a methoxypyridine motif into a tetracyclic GSM scaffold. | Led to a novel series of compounds with improved activity and properties. | nih.govnih.gov |

| Biological Activity | Improved potency in arresting the production of toxic Aβ42 peptide. | Enhances the therapeutic potential for treating Alzheimer's disease. | nih.gov |

| Physicochemical Properties | Resulted in compounds with enhanced aqueous solubility. | Improves drug-like properties, which is crucial for bioavailability. | nih.gov |

| Pharmacokinetics (In Vivo) | Demonstrated ability to cross the blood-brain barrier (BBB) in mouse models. | Essential for the drug to reach its therapeutic target in the central nervous system. | nih.gov |

| Efficacy (In Vivo) | Treatment reduced Aβ42 levels in both plasma and brain of Tg2576 mice. | Provides evidence of target engagement and therapeutic effect in a disease model. | nih.gov |

Scaffold for Drug Discovery and Lead Optimization

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery.

Utilization of Pyridine Scaffold in Drug Design

The pyridine scaffold is a fundamental component in a vast number of pharmaceuticals, with its presence noted in over 7,000 drug molecules of medicinal importance. rsc.org As an isostere of benzene, this nitrogen-bearing heterocycle is frequently incorporated into drug candidates to modulate their pharmacological activity. rsc.org The inclusion of a pyridine motif can enhance a drug's biochemical potency, improve metabolic stability, increase cellular permeability, and address issues related to protein binding. dovepress.com

The versatility of the pyridine scaffold has led to the development of drugs across a wide spectrum of therapeutic categories, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.gov Numerous FDA-approved drugs contain a pyridine ring, underscoring its significance in modern medicine. rsc.org The ability to easily modify the pyridine ring at various positions allows medicinal chemists to fine-tune the properties of a lead compound during the optimization process to create potent and safe therapeutic agents. mdpi.comnih.gov

| Drug Name | Therapeutic Use | Source |

|---|---|---|

| Abiraterone | Prostate Cancer | rsc.orgnih.gov |

| Isoniazid | Tuberculosis | rsc.orgnih.gov |

| Piroxicam | Arthritis / Anti-inflammatory | rsc.orgnih.gov |

| Omeprazole | Stomach Ulcers / Proton Pump Inhibitor | rsc.orgnih.gov |

| Amlodipine | Hypertension / Calcium Channel Blocker | nih.gov |

| Delavirdine | Antiviral (HIV/AIDS) | rsc.orgnih.gov |

| Nicotinamide | Pellagra (Vitamin B3) | rsc.orgnih.gov |

Scaffold Hopping Strategies for Novel Drug Candidates

Scaffold hopping is a widely used strategy in drug discovery to identify novel molecular backbones that retain the biological activity of a parent compound but possess improved properties such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. nih.gov The this compound moiety can be a key component in such strategies.

Researchers have successfully applied scaffold hopping to generate new classes of therapeutic agents from existing pharmacophores. For instance, a strategy of replacing the α, β-unsaturated ketone moiety of the natural product dehydrozingerone (B89773) with a pyridine ring led to the design of novel trifluoromethylpyridine compounds with significant antifungal activity. mdpi.com Similarly, scaffold hopping from natural flavonoids like flavones and isoflavones has yielded potent anticancer agents, such as aryl-pyridopyrimidinones, which demonstrated enhanced activity compared to the parent compounds. nih.gov

In another example, a scaffold hopping approach was utilized to develop a series of sulfonamide methoxypyridine derivatives as potent dual inhibitors of PI3K/mTOR, critical targets in cancer therapy. nih.gov This strategy allows for the exploration of new chemical space while maintaining the key pharmacophoric features required for interaction with the biological target. By modifying or replacing the core structure, chemists can overcome limitations of existing drug candidates, such as toxicity or poor pharmacokinetic profiles.

Structure-Activity Relationship (SAR) of Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses have provided crucial insights for optimizing lead compounds.

Studies on pyridine derivatives have shown that the number and position of substituents like methoxy (-OCH3) groups can significantly impact antiproliferative activity. nih.gov For example, increasing the number of methoxy groups on a compound has been shown to decrease the IC50 value, indicating higher potency. nih.gov In one study, a 4-methoxy group on a pyridine-based inhibitor of bacterial phosphopantetheinyl transferase resulted in a two- to three-fold improvement in potency compared to a dimethyl derivative. acs.org

In a series of synthesized 2-methoxypyridine-3-carbonitriles, the nature of the aryl substituent at the 4-position of the pyridine ring was found to be a key determinant of cytotoxic activity against various cancer cell lines. mdpi.com Compounds featuring specific substitutions on the aryl ring, such as 4-fluorophenyl or 4-bromophenyl groups, exhibited promising antiproliferative effects. mdpi.com

The table below summarizes the SAR data for a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles against the HepG2 liver cancer cell line, illustrating the impact of different aryl groups on cytotoxic activity. mdpi.com

| Compound | Aryl Substituent (Ar) | IC50 (µM) against HepG2 |

| 5a | Phenyl | > 50 |

| 5d | 4-Fluorophenyl | 1.83 |

| 5g | 4-Bromophenyl | 1.05 |

| 5h | 4-Nitrophenyl | 1.63 |

| 5i | 4-(Trifluoromethyl)phenyl | 2.15 |

This table is based on data from the study "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles" and is intended for illustrative purposes. mdpi.com

These SAR findings guide the rational design of more effective drug candidates by identifying the molecular features essential for potent biological activity.

Design of Ligands for Specific Receptors or Enzymes

The this compound framework is an attractive starting point for the rational design of ligands that can selectively bind to specific biological targets like enzymes or receptors. This process often involves computational methods, such as molecular docking, to predict the binding orientation and affinity of a designed molecule within the active site of a target protein.

An example of this approach is the design of novel fungicides based on a phenoxytrifluoromethylpyridine scaffold. mdpi.com Molecular docking studies suggested that these compounds could interact with succinate (B1194679) dehydrogenase, a crucial enzyme in fungal respiration. mdpi.com The docking results provided insights into the specific amino acid interactions, guiding further structural optimization to improve binding and efficacy. mdpi.com

Similarly, derivatives of methoxypyridine have been designed as dual inhibitors of the PI3K/mTOR signaling pathway. nih.gov The design process focused on optimizing different parts of the molecule to achieve potent inhibition of both enzymes, which are often dysregulated in cancer. nih.gov Such dual-target inhibitors can offer improved therapeutic efficacy.

Mechanism of Action Studies of Derivatives

Understanding the mechanism of action (MoA) is critical for the development of any new therapeutic agent. For derivatives originating from the this compound scaffold, MoA studies focus on identifying the specific molecular targets and the subsequent effects on biological pathways.

Enzyme Inhibition Mechanisms (e.g., acetyl-CoA carboxylase)

Derivatives of this compound can be designed to act as enzyme inhibitors. Acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, is an attractive target for drugs aimed at treating metabolic diseases like obesity and diabetes. nih.goveurekaselect.com Inhibitors of ACC can function through various mechanisms. Some compounds bind to the carboxyltransferase (CT) domain of ACC, blocking the active site and preventing the binding of the natural substrate, acetyl-CoA. nih.govnih.gov Structural studies have shown that different classes of inhibitors can occupy distinct regions within the active site, highlighting the potential for designing novel inhibitors with unique binding modes. nih.govnih.gov The inhibition of ACC leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. eurekaselect.com

Interaction with Molecular Targets

The therapeutic effect of a drug is defined by its interaction with specific molecular targets. Research has identified several targets for compounds derived from substituted pyridines.

| Derivative Class | Molecular Target | Biological Context |

| Aryl-pyridopyrimidinones | Human Topoisomerase IIα (hTopoIIα) | Anticancer |

| Phenoxytrifluoromethylpyridines | Succinate Dehydrogenase | Antifungal |

| Piperazine-1-carbothioamides | Bacterial Phosphopantetheinyl Transferase (PPTase) | Antibacterial |

| Sulfonamide methoxypyridines | PI3K / mTOR | Anticancer |

For instance, scaffold-hopped flavonoids were identified as selective catalytic inhibitors of human topoisomerase IIα (hTopoIIα), an enzyme critical for DNA replication in cancer cells. nih.gov These compounds were found to interact with the DNA plausibly in the groove domain without affecting the related enzyme topoisomerase I. nih.gov In the antibacterial field, a derivative containing a 4-methoxypyridine (B45360) moiety was shown to be a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an essential enzyme for various metabolic pathways in bacteria. acs.org Computational studies have also helped elucidate how different ligands interact with the amino acid residues within the binding sites of their target enzymes, such as ACC. scienceandtechnology.com.vn

Biological Pathway Interference